molecular formula C12H20Cl2N2 B1448414 [1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride CAS No. 1461708-02-0

[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride

Cat. No.: B1448414
CAS No.: 1461708-02-0
M. Wt: 263.2 g/mol
InChI Key: ICRYZJOWSLQEQX-UHFFFAOYSA-N
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Description

[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride: is a chemical compound with the molecular formula C12H19ClN2. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride typically involves the reaction of pyridine derivatives with cyclohexylmethanamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may include multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, [1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to investigate cellular processes and interactions. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays .

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may be studied for its effects on specific biological targets and pathways .

Industry: In industry, this compound is used in the development of new materials and chemicals. It may be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of [1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

  • [1-(Pyridin-3-yl)cyclohexyl]methanamine dihydrochloride
  • [1-(Pyridin-2-yl)cyclohexyl]methanamine dihydrochloride
  • [1-(Pyridin-4-yl)cyclohexyl]methanol

Uniqueness: Compared to similar compounds, [1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride may exhibit unique binding affinities and selectivity for certain targets. Its chemical structure allows for specific interactions that may not be possible with other related compounds .

Properties

IUPAC Name

(1-pyridin-4-ylcyclohexyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c13-10-12(6-2-1-3-7-12)11-4-8-14-9-5-11;;/h4-5,8-9H,1-3,6-7,10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRYZJOWSLQEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride
Reactant of Route 2
[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride
Reactant of Route 4
[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride
Reactant of Route 5
[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride
Reactant of Route 6
[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride

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